molecular formula C9H12N2O5 B118206 2'-Deoxyuridine CAS No. 951-78-0

2'-Deoxyuridine

Cat. No.: B118206
CAS No.: 951-78-0
M. Wt: 228.20 g/mol
InChI Key: MXHRCPNRJAMMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxyuridine is a nucleoside, a compound that forms the basic building blocks of nucleic acids like DNA. It belongs to the class of pyrimidine 2’-deoxyribonucleosides and closely resembles uridine, but lacks the 2’ hydroxyl group. This compound is found in all living organisms and can be incorporated into DNA in both prokaryotic and eukaryotic cells .

Mechanism of Action

Target of Action

2’-Deoxyuridine primarily targets two enzymes: Uridine phosphorylase and Thymidylate synthase . These enzymes play crucial roles in the metabolism of nucleosides and nucleotides, which are essential components of DNA and RNA.

Mode of Action

2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . This conversion process involves interactions with the aforementioned enzymes, uridine phosphorylase and thymidylate synthase

Biochemical Pathways

The primary biochemical pathway affected by 2’-Deoxyuridine is the DNA synthesis pathway . By being converted to deoxyuridine triphosphate, 2’-Deoxyuridine can become part of DNA in both prokaryotic and eukaryotic cells . This can occur through two mechanisms: the removal of an amino group from cytosine to result in uracil, and the non-intentional incorporation of pyrimidine where thymine belongs in the DNA, resulting in dUMP .

Pharmacokinetics

It is known that 2’-deoxyuridine is converted to deoxyuridine triphosphate during dna synthesis

Result of Action

The incorporation of 2’-Deoxyuridine into DNA can have various molecular and cellular effects. For instance, it can lead to the suppression of deoxyuridine, which is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies . Additionally, the presence of 2’-Deoxyuridine in DNA can potentially cause errors during DNA replication and repair, leading to genetic mutations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’-Deoxyuridine. For example, the presence of reactive oxygen species (ROS) stress has been shown to increase 2’-deoxyinosine production . Furthermore, the stability of the trimer of 2’-Deoxyuridine 5’-Triphosphate Nucleotide Hydrolase from Escherichia coli is affected by various physicochemical factors . .

Biochemical Analysis

Biochemical Properties

2’-Deoxyuridine interacts with several enzymes, proteins, and other biomolecules. It is phosphorylated by the enzyme uridine phosphorylase and thymidylate synthase, both of which are found in Escherichia coli . These interactions are crucial for the conversion of 2’-Deoxyuridine to deoxyuridine triphosphate during DNA synthesis .

Cellular Effects

2’-Deoxyuridine has significant effects on various types of cells and cellular processes. For instance, it influences cell function by being beneficial to cell growth and the maintenance of cell viability . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2’-Deoxyuridine involves its conversion to deoxyuridine triphosphate during DNA synthesis . This process is facilitated by the enzymes uridine phosphorylase and thymidylate synthase . The compound exerts its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, 2’-Deoxyuridine exhibits changes in its effects. It has been observed that the compound promotes cell growth and improves the final titer in cell cultures . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

2’-Deoxyuridine is involved in several metabolic pathways. It is converted to deoxyuridine triphosphate during DNA synthesis, a process that involves the enzymes uridine phosphorylase and thymidylate synthase . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 2’-Deoxyuridine within cells and tissues involve its conversion to deoxyuridine triphosphate during DNA synthesis

Subcellular Localization

The subcellular localization of 2’-Deoxyuridine is primarily in the mitochondrial matrix, where it is converted to deoxyuridine triphosphate during DNA synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Deoxyuridine can be synthesized through various methods. One common approach involves the hydroxylmethylation of uracil, followed by selective oxidation, Knoevenagel condensation, and Hunsdiecker reaction . Another method includes the metal-exchange reaction of 5-iodo-2’-deoxyuridine sodium salt .

Industrial Production Methods: Industrial production of 2’-Deoxyuridine typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for research and pharmaceutical applications.

Chemical Reactions Analysis

2’-Deoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Bromine, iodine.

Major Products:

Scientific Research Applications

2’-Deoxyuridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Uridine: Contains a hydroxyl group at the 2’ position.

    Thymidine: Contains a methyl group at the 5’ position.

    Bromodeoxyuridine (BrdU): A brominated derivative used in cell proliferation studies.

    Iododeoxyuridine (IdU): An iodinated derivative used as an antiviral agent.

Uniqueness: 2’-Deoxyuridine is unique due to its lack of the 2’ hydroxyl group, which makes it structurally distinct from uridine and thymidine. This structural difference allows it to be used in specific biochemical and medical applications, such as diagnostic assays and the synthesis of antiviral agents .

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862484
Record name 1-(2-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951-78-0
Record name 2'-DEOXYURIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Uridine, 2'-deoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxyuridine
Reactant of Route 2
2'-Deoxyuridine
Reactant of Route 3
2'-Deoxyuridine
Reactant of Route 4
2'-Deoxyuridine
Reactant of Route 5
2'-Deoxyuridine
Reactant of Route 6
2'-Deoxyuridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.